N-Octanoyl-D15-glycine
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Overview
Description
N-Octanoyl-D15-glycine is a deuterium-labeled derivative of N-Octanoyl-glycine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows researchers to study various aspects of the compound’s behavior, including its pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-D15-glycine involves the acylation of glycine with octanoyl chloride in the presence of a base, followed by the incorporation of deuterium. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Octanoyl-D15-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives
Scientific Research Applications
N-Octanoyl-D15-glycine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and in environmental studies to trace pollutants
Mechanism of Action
The mechanism of action of N-Octanoyl-D15-glycine involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .
Comparison with Similar Compounds
N-Octanoyl-D15-glycine is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
N-Octanoyl-glycine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
N-Decanoyl-glycine: A similar compound with a longer carbon chain, used in different metabolic studies.
N-Hexanoyl-glycine: A shorter-chain analog, used in studies of shorter fatty acid metabolism
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
InChI Key |
SAVLIIGUQOSOEP-PMELWRBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.